Cas no 76271-74-4 (2-(tert-Butyldiphenylsilyl)oxyacetic Acid)

2-(tert-Butyldiphenylsilyl)oxyacetic Acid is a versatile silyl-protected carboxylic acid derivative, commonly employed in organic synthesis as a protective group for hydroxyl functionalities. The tert-butyldiphenylsilyl (TBDPS) group offers robust stability under a range of reaction conditions, including basic and mildly acidic environments, while remaining selectively cleavable under controlled conditions. This compound is particularly useful in multi-step syntheses, such as peptide and carbohydrate chemistry, where selective protection and deprotection are critical. Its crystalline solid form ensures ease of handling and storage. The TBDPS group also minimizes steric hindrance compared to bulkier alternatives, facilitating subsequent transformations. This reagent is valued for its reliability in complex synthetic routes.
2-(tert-Butyldiphenylsilyl)oxyacetic Acid structure
76271-74-4 structure
Product name:2-(tert-Butyldiphenylsilyl)oxyacetic Acid
CAS No:76271-74-4
MF:C18H22O3Si
Molecular Weight:314.4510
MDL:MFCD20039760
CID:538089

2-(tert-Butyldiphenylsilyl)oxyacetic Acid 化学的及び物理的性質

名前と識別子

    • 2-((tert-Butyldiphenylsilyl)oxy)acetic acid
    • Acetic acid, [[(1,1-dimethylethyl)diphenylsilyl]oxy]-
    • (tert-butyldiphenylsilyloxy)acetic acid
    • {[tert-Butyl(diphenyl)silyl]oxy}acetic Acid
    • 2-((t-butyldiphenylsilyl)oxy)acetic acid
    • 2-(tert-butyl diphenylsilyloxy)acetic acid
    • AK101557
    • ANW-62891
    • CTK2G7971
    • KB-220016
    • SureCN789538
    • t-butyld
    • tert-Butyldiphenylsiloxyacetic acid
    • AHVZUDBOTZUEOO-UHFFFAOYSA-N
    • 1864AC
    • 2-[tert-butyl(diphenyl)silyl]oxyacetic acid
    • AX8233096
    • 2-(tert-Butyldiphenylsilyl)oxyacetic Acid
    • MDL: MFCD20039760
    • インチ: 1S/C18H22O3Si/c1-18(2,3)22(21-14-17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20)
    • InChIKey: AHVZUDBOTZUEOO-UHFFFAOYSA-N
    • SMILES: [Si](C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])C(=O)O[H]

計算された属性

  • 精确分子量: 314.13386
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 345
  • トポロジー分子極性表面積: 46.5

じっけんとくせい

  • Boiling Point: 395.1±34.0°C at 760 mmHg
  • PSA: 46.53

2-(tert-Butyldiphenylsilyl)oxyacetic Acid Security Information

2-(tert-Butyldiphenylsilyl)oxyacetic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM137649-250mg
2-((tert-Butyldiphenylsilyl)oxy)acetic acid
76271-74-4 95%+
250mg
$316 2023-01-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067915-1g
2-((tert-Butyldiphenylsilyl)oxy)acetic acid
76271-74-4 97%
1g
¥2303.00 2024-07-28
eNovation Chemicals LLC
D751594-1g
2-((tert-Butyldiphenylsilyl)oxy)acetic acid
76271-74-4 97%
1g
$250 2024-06-07
Chemenu
CM137649-5g
2-((tert-Butyldiphenylsilyl)oxy)acetic acid
76271-74-4 95+%
5g
$1851 2022-06-10
eNovation Chemicals LLC
Y1211551-1g
2-((tert-Butyldiphenylsilyl)oxy)acetic acid
76271-74-4 95%
1g
$900 2024-07-23
TRC
B645500-100mg
2-[(tert-Butyldiphenylsilyl)oxy]acetic Acid
76271-74-4
100mg
$ 339.00 2023-04-18
Chemenu
CM137649-1g
2-((tert-Butyldiphenylsilyl)oxy)acetic acid
76271-74-4 95%+
1g
$795 2023-01-09
Fluorochem
226787-250mg
2-((tert-Butyldiphenylsilyl)oxy)acetic acid
76271-74-4 95%
250mg
£225.00 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B842929-100mg
2-((tert-Butyldiphenylsilyl)oxy)acetic acid
76271-74-4 97%
100mg
1,421.10 2021-05-17
Fluorochem
226787-1g
2-((tert-Butyldiphenylsilyl)oxy)acetic acid
76271-74-4 95%
1g
£562.00 2022-02-28

2-(tert-Butyldiphenylsilyl)oxyacetic Acid 関連文献

2-(tert-Butyldiphenylsilyl)oxyacetic Acidに関する追加情報

Introduction to 2-(tert-Butyldiphenylsilyl)oxyacetic Acid (CAS No. 76271-74-4) and Its Applications in Modern Chemical Biology

2-(tert-Butyldiphenylsilyl)oxyacetic acid, with the chemical formula C17H23NO3Si and CAS number 76271-74-4, is a specialized organosilicon compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its ability to facilitate selective reactions under mild conditions makes it invaluable. The presence of both a silyl group and an oxyacetic acid moiety endows this molecule with distinct reactivity, enabling its use in a wide array of synthetic transformations.

The tert-butyldiphenylsilyl (TBS) group, a key feature of this compound, is renowned for its stability under various reaction conditions, making it an excellent protecting group for alcohols and thiols. This stability is particularly advantageous in multi-step syntheses where harsh reagents or elevated temperatures might otherwise lead to unwanted side reactions. Additionally, the oxyacetic acid component introduces a carboxylic acid functionality, which can be further modified or utilized in subsequent reactions. The combination of these two features makes 2-(tert-butyldiphenylsilyl)oxyacetic acid a powerful tool for chemists working in drug discovery and development.

In recent years, there has been growing interest in the applications of organosilicon compounds like 2-(tert-butyldiphenylsilyl)oxyacetic acid in the synthesis of biologically active molecules. One notable area of research involves the use of silyl ethers as protecting groups in peptide synthesis. The stability of TBS ethers under basic conditions has made them particularly useful for protecting alcohols in peptide coupling reactions, where strong bases are often employed. This has led to more efficient and scalable peptide synthesis protocols, which are critical for the production of therapeutic peptides.

Another emerging application of 2-(tert-butyldiphenylsilyl)oxyacetic acid is in the field of click chemistry. Click reactions are high-yielding, modular reactions that allow for the rapid assembly of complex molecular structures. The silyl group can be selectively removed under mild conditions, allowing for the introduction of other functional groups that can participate in click reactions. For instance, deprotection followed by reaction with azides or alkynes can yield novel heterocyclic compounds with potential pharmaceutical applications. This versatility has made 2-(tert-butyldiphenylsilyl)oxyacetic acid a valuable building block in the synthesis of drug candidates.

The compound's utility extends beyond synthetic chemistry into materials science. Organosilicon compounds are known for their ability to enhance material properties such as thermal stability and hydrophobicity. In particular, silicon-containing polymers have shown promise in applications ranging from coatings to electronic materials. The incorporation of 2-(tert-butyldiphenylsilyl)oxyacetic acid into polymer backbones can improve material performance by introducing reactive sites that can be further functionalized. This has opened up new avenues for developing advanced materials with tailored properties.

In the realm of drug discovery, the oxyacetic acid moiety has been explored for its potential biological activity. Oxyacetate derivatives have been studied for their roles as metabolic intermediates and signaling molecules. By incorporating this moiety into drug candidates, researchers aim to modulate metabolic pathways or enhance drug bioavailability. For example, derivatives of oxyacetic acid have been investigated for their effects on energy metabolism and inflammation pathways. While further research is needed to fully understand their therapeutic potential, compounds like 2-(tert-butyldiphenylsilyl)oxyacetic acid represent promising leads in this area.

The synthesis of 2-(tert-butyldiphenylsilyl)oxyacetic acid itself is an intricate process that requires careful optimization to ensure high yield and purity. Traditional synthetic routes often involve multiple steps, including silylation reactions followed by hydrolysis or oxidation to introduce the oxyacetic acid functionality. Advances in catalytic methods have recently enabled more efficient synthetic strategies, reducing reaction times and minimizing byproduct formation. These improvements have made it easier for researchers to access this valuable compound for their studies.

The role of computational chemistry in designing experiments involving 2-(tert-butyldiphenylsilyl)oxyacetic acid cannot be overstated. Molecular modeling techniques allow researchers to predict reaction outcomes and optimize synthetic pathways before conducting experimental work. This approach not only saves time but also reduces waste by identifying the most efficient routes early on. Additionally, computational studies can provide insights into the mechanistic aspects of reactions involving this compound, further enhancing our understanding of its reactivity.

In conclusion,2-(tert-butyldiphenylsilyl)oxyacetic acid (CAS No. 76271-74-4) is a multifunctional compound with broad applications across chemical biology and materials science. Its unique structure combines the stability of the TBS group with the reactivity of the oxyacetic acid moiety, making it an indispensable tool for synthetic chemists working on pharmaceuticals and advanced materials. As research continues to uncover new applications for organosilicon compounds like this one,2-(tert-butyldiphenylsilyl)oxyacetic acid is poised to play an increasingly important role in driving innovation across multiple scientific disciplines.

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